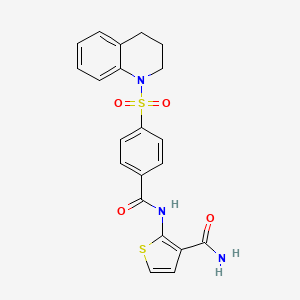

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. One common method involves the reaction of salicylaldehyde and chloroacetic acid . Another method involves the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene . The synthesis of the specific compound “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using various spectroscopic methods . For instance, the structure of “5-(Benzofuran-2-yl)-N’-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazole-3-carbohydrazide” was confirmed using 1H NMR spectroscopy .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a [3,3]-sigmatropic rearrangement induced by TFAA . They can also undergo an oxidative cyclization catalyzed by iodine (III) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can be analyzed using various methods. For instance, the melting point of “5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime” was determined to be 193 °C .Wissenschaftliche Forschungsanwendungen

Overview of Benzofuran Derivatives in Drug Development

Benzofuran and its derivatives exhibit a wide array of pharmacological activities, making them a focal point in drug discovery efforts. These compounds are recognized for their potential in addressing various therapeutic needs, including antimicrobial, anti-inflammatory, and anticancer applications. The structural uniqueness of benzofuran derivatives contributes significantly to their biological efficacy, fostering ongoing research to explore their full therapeutic potential.

Antimicrobial Applications

Research on benzofuran compounds has highlighted their promise as antimicrobial agents. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have shown efficacy in treating skin diseases like cancer and psoriasis due to their antimicrobial properties. Their role as antimicrobial candidates is supported by their activity against clinically relevant targets, underscoring the necessity of further exploration to harness their potential in combating microbial diseases (Hiremathad et al., 2015).

Role in Cancer Therapy

Benzofuran derivatives have been identified as potent inhibitors with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their presence in numerous bioactive natural and synthetic compounds illustrates their significance in pharmaceuticals. Recent studies focus on their inhibitory effects against various diseases, highlighting the impact of functional groups like -OH, -OMe, sulfonamide, or halogen on therapeutic activities. This research supports the potential of benzofuran derivatives as pro-drugs in cancer therapy and beyond (Dawood, 2019).

Synthesis and Bioactivity

Advancements in the synthesis of benzofuran rings, through methods such as free radical cyclization cascades, demonstrate the chemical community's commitment to developing complex benzofuran derivatives for pharmaceutical use. These synthetic approaches, coupled with the exploration of the bioactivity of benzofuran compounds, lay the groundwork for the discovery of novel therapeutic agents with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The research indicates a significant interest in benzofuran compounds as potential natural drug lead compounds, with specific derivatives showing promise against hepatitis C virus and as anticancer agents (Miao et al., 2019).

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFOWPPGWNJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)

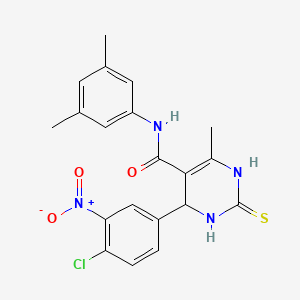

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

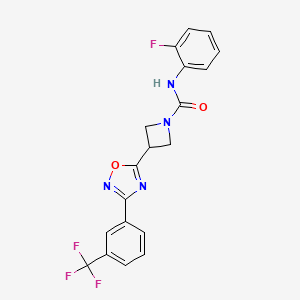

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

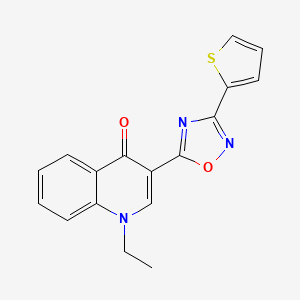

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

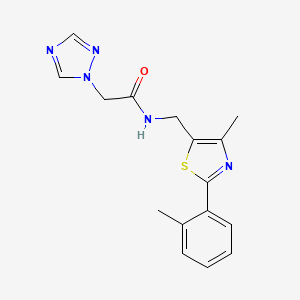

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)